1-{[(quinolin-8-yl)imino]methyl}naphthalen-2-ol
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Overview
Description
1-{[(quinolin-8-yl)imino]methyl}naphthalen-2-ol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(quinolin-8-yl)imino]methyl}naphthalen-2-ol generally involves the condensation reaction between quinolin-8-amine and 2-hydroxy-1-naphthaldehyde. The reaction is typically carried out in an ethanol solvent under reflux conditions to facilitate the formation of the imine bond. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{[(quinolin-8-yl)imino]methyl}naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of secondary amines.
Substitution: The hydroxyl group on the naphthalene ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline-N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound has shown potential as an inhibitor of enzymes such as urease, which is significant in agricultural and medical contexts.
Medicine: Research indicates potential antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the synthesis of organic dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-{[(quinolin-8-yl)imino]methyl}naphthalen-2-ol largely depends on its application:
Enzyme Inhibition: The compound can inhibit enzymes like urease by binding to the active site, preventing the enzyme from catalyzing its substrate.
Antimicrobial Activity: It disrupts microbial cell membranes or interferes with essential metabolic pathways.
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
- 1-{[(quinolin-2-yl)imino]methyl}naphthalen-2-ol
- 1-{[(quinolin-4-yl)imino]methyl}naphthalen-2-ol
- 1-{[(quinolin-6-yl)imino]methyl}naphthalen-2-ol
Uniqueness: 1-{[(quinolin-8-yl)imino]methyl}naphthalen-2-ol is unique due to the position of the quinoline moiety, which influences its electronic properties and reactivity. This positional difference can significantly impact the compound’s binding affinity to metal ions and biological targets, making it distinct from its analogs.
Properties
CAS No. |
20136-57-6 |
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Molecular Formula |
C20H14N2O |
Molecular Weight |
298.3 |
Purity |
95 |
Origin of Product |
United States |
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